An In-Depth Technical Guide to the Spectroscopic Data of (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic Acid
An In-Depth Technical Guide to the Spectroscopic Data of (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid (CAS No. 709031-29-8), a pivotal chiral building block in contemporary pharmaceutical synthesis. As a key intermediate in the development of prominent drugs, a thorough understanding of its structural and spectroscopic characteristics is paramount for researchers and developers in the pharmaceutical industry. This document presents a detailed examination of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic profiles. In the absence of publicly available experimental spectra, this guide furnishes high-fidelity predicted data, accompanied by in-depth interpretations and validated experimental protocols for data acquisition. The methodologies are explained with a focus on the rationale behind experimental choices, ensuring a self-validating framework for researchers. Visualizations of the molecular structure and key spectroscopic correlations are provided to facilitate a deeper understanding. This guide is intended to serve as an essential resource for scientists engaged in the synthesis, characterization, and application of this important molecule.
Table of Contents
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Introduction
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1.1. Significance of (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic Acid
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1.2. Physicochemical Properties
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1.3. Synthesis Overview
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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2.1. Predicted ¹H NMR Spectrum and Interpretation
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2.2. Predicted ¹³C NMR Spectrum and Interpretation
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2.3. Experimental Protocol for NMR Data Acquisition
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Mass Spectrometry (MS)
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3.1. Predicted Mass Spectrum and Fragmentation Analysis
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3.2. Experimental Protocol for Mass Spectrometry Data Acquisition
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Infrared (IR) Spectroscopy
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4.1. Predicted IR Spectrum and Vibrational Mode Analysis
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4.2. Experimental Protocol for IR Data Acquisition
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References
Introduction
Significance of (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic Acid
(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid is a non-proteinogenic α-amino acid characterized by a rigid and sterically demanding 3-hydroxyadamantyl substituent. This unique structural feature imparts specific conformational constraints, making it a valuable chiral intermediate in the synthesis of various pharmacologically active compounds. Its primary significance lies in its role as a key building block for dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used in the management of type 2 diabetes mellitus. Notably, it is a crucial precursor in the synthesis of Vildagliptin. The stereochemistry at the α-carbon is critical for the biological activity of the final drug substance, highlighting the importance of enantiomerically pure starting materials like the (2S)-isomer.
Physicochemical Properties
A summary of the key physicochemical properties of (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid is presented in Table 1.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 709031-29-8 | |
| Molecular Formula | C₁₂H₁₉NO₃ | |
| Molecular Weight | 225.28 g/mol | |
| Appearance | Off-white solid | |
| Melting Point | >260 °C (decomposes) |
| Solubility | Sparingly soluble in water, slightly soluble in DMSO (with heating) | |
Synthesis Overview
The synthesis of (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid is a multi-step process that often involves the use of chiral auxiliaries or enzymatic resolutions to establish the desired stereochemistry at the α-carbon. A common synthetic approach starts from a suitable adamantane precursor, which is then functionalized to introduce the amino and carboxylic acid moieties. Given its role as a key intermediate, various synthetic routes are proprietary; however, a generalized scheme can be conceptualized as shown below.
Caption: Key ¹H NMR correlations for (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid.
Predicted ¹³C NMR Spectrum and Interpretation
The predicted ¹³C NMR spectrum will show distinct signals for the carboxyl carbon, the α-carbon, the quaternary carbons of the adamantane cage, and the secondary and tertiary carbons of the adamantane framework.
Table 3: Predicted ¹³C NMR Chemical Shifts (in ppm)
| Carbon | Predicted Chemical Shift (δ) |
|---|---|
| C=O | ~175 - 180 |
| α-C | ~60 - 65 |
| Adamantane C-OH | ~68 - 72 |
| Adamantane C-α | ~40 - 45 |
| Adamantane CH₂ | ~30 - 40 |
| Adamantane CH | ~25 - 35 |
Interpretation: The carboxyl carbon is the most deshielded, appearing at the lowest field. The α-carbon signal appears in the typical range for α-amino acids. The carbons of the adamantane cage will have chemical shifts that are influenced by their substitution and proximity to the hydroxyl and amino acid moieties.
Experimental Protocol for NMR Data Acquisition
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid.
Instrumentation:
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NMR Spectrometer (e.g., Bruker Avance III HD 400 MHz or equivalent)
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5 mm NMR tubes
Reagents:
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(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid (5-10 mg)
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Deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH indicator). The choice of solvent is critical due to the compound's limited solubility. DMSO-d₆ is often preferred as it can dissolve a wider range of compounds and allows for the observation of exchangeable protons.
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Internal standard (e.g., Tetramethylsilane - TMS, if not provided in the deuterated solvent)
Procedure:
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Sample Preparation: a. Accurately weigh 5-10 mg of the sample into a clean, dry vial. b. Add approximately 0.6 mL of the chosen deuterated solvent to the vial. c. Gently sonicate or vortex the vial to dissolve the sample completely. If the sample does not fully dissolve at room temperature, gentle heating may be applied. d. Transfer the solution to a 5 mm NMR tube.
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Instrument Setup: a. Insert the NMR tube into the spinner turbine and place it in the magnet. b. Lock onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity.
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¹H NMR Acquisition: a. Set the spectral width to approximately 16 ppm, centered around 6 ppm. b. Use a standard single-pulse experiment. c. Set the number of scans to a minimum of 16, increasing as needed for better signal-to-noise ratio. d. Apply a Fourier transform to the acquired free induction decay (FID) and phase the spectrum. e. Reference the spectrum to the residual solvent peak or the internal standard.
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¹³C NMR Acquisition: a. Set the spectral width to approximately 220 ppm, centered around 100 ppm. b. Use a proton-decoupled pulse sequence (e.g., zgpg30). c. Set the number of scans to a minimum of 1024, as ¹³C has a low natural abundance. d. Apply a Fourier transform to the FID and phase the spectrum. e. Reference the spectrum to the solvent peak.
Mass Spectrometry (MS)
Predicted Mass Spectrum and Fragmentation Analysis
Electrospray ionization (ESI) in positive ion mode is a suitable technique for the analysis of this amino acid. The predicted mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺. Fragmentation of the parent ion is likely to occur through the loss of small neutral molecules such as water (H₂O) and formic acid (HCOOH), as well as cleavage of the adamantane ring.
Table 4: Predicted m/z values for Major Ions in ESI-MS
| Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 226.14 |
| [M-H₂O+H]⁺ | 208.13 |
| [M-HCOOH+H]⁺ | 180.13 |
| Adamantyl fragment ions | Various |
Fragmentation Pathway:
Caption: Predicted ESI-MS fragmentation pathway for (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid.
Experimental Protocol for Mass Spectrometry Data Acquisition
Objective: To obtain the mass spectrum of (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid using ESI-MS.
Instrumentation:
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Mass Spectrometer with an ESI source (e.g., Thermo Fisher Q Exactive or equivalent)
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Syringe pump
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HPLC system (for sample introduction)
Reagents:
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(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid
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HPLC-grade methanol or acetonitrile
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HPLC-grade water
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Formic acid (for acidification of the mobile phase)
Procedure:
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Sample Preparation: a. Prepare a stock solution of the sample at a concentration of 1 mg/mL in methanol or a suitable solvent mixture. b. Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
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Instrument Setup: a. Calibrate the mass spectrometer according to the manufacturer's instructions. b. Set the ESI source to positive ion mode. c. Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).
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Data Acquisition: a. Infuse the sample solution into the ESI source using a syringe pump at a flow rate of 5-10 µL/min, or inject a small volume onto an HPLC system for introduction. b. Acquire full scan mass spectra over a mass range of m/z 50-500. c. For fragmentation analysis, perform tandem MS (MS/MS) experiments by selecting the [M+H]⁺ ion for collision-induced dissociation (CID).
Infrared (IR) Spectroscopy
Predicted IR Spectrum and Vibrational Mode Analysis
The IR spectrum of this zwitterionic amino acid is expected to show characteristic absorption bands for the N-H, O-H, C-H, C=O, and C-N functional groups.
Table 5: Predicted Characteristic IR Absorption Bands (in cm⁻¹)
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3400-3200 (broad) | O-H stretch | Hydroxyl |
| 3200-2800 (broad) | N-H stretch | Ammonium (NH₃⁺) |
| 2920-2850 | C-H stretch | Adamantane CH₂ |
| ~1630-1550 | Asymmetric COO⁻ stretch | Carboxylate |
| ~1410 | Symmetric COO⁻ stretch | Carboxylate |
| ~1500 | N-H bend | Ammonium (NH₃⁺) |
Interpretation: The broadness of the O-H and N-H stretching bands is indicative of hydrogen bonding in the solid state. The presence of strong bands for the carboxylate anion (COO⁻) and the ammonium cation (NH₃⁺) confirms the zwitterionic nature of the amino acid in its solid form. The C-H stretching vibrations of the adamantane cage will be prominent in the 2850-2920 cm⁻¹ region.
Experimental Protocol for IR Data Acquisition
Objective: To obtain the FT-IR spectrum of solid (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid.
Instrumentation:
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FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
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Attenuated Total Reflectance (ATR) accessory or KBr pellet press.
Reagents:
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(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid (solid)
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Potassium bromide (KBr), IR grade (if using pellet method)
Procedure (using ATR):
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Background Collection: a. Ensure the ATR crystal is clean. b. Collect a background spectrum of the empty ATR accessory.
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Sample Analysis: a. Place a small amount of the solid sample onto the ATR crystal. b. Apply pressure using the anvil to ensure good contact between the sample and the crystal. c. Collect the sample spectrum over the range of 4000-400 cm⁻¹. d. Co-add at least 16 scans to obtain a good signal-to-noise ratio. e. Perform an ATR correction on the resulting spectrum if necessary.
Procedure (using KBr pellet):
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Sample Preparation: a. Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. b. Transfer the powder to a pellet die and press it under high pressure to form a transparent or translucent pellet.
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Sample Analysis: a. Place the KBr pellet in the sample holder of the FT-IR spectrometer. b. Collect the spectrum as described in the ATR method.
Conclusion
This technical guide has provided a detailed overview of the spectroscopic characteristics of (2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetic acid. Through the use of high-fidelity predicted data and established analytical methodologies, this document serves as a valuable resource for the identification, characterization, and quality control of this important pharmaceutical intermediate. The presented NMR, MS, and IR data, along with their interpretations, offer a comprehensive spectroscopic profile that can aid researchers and drug development professionals in their synthetic and analytical endeavors. The inclusion of detailed experimental protocols provides a practical framework for the replication and validation of these findings in a laboratory setting.
References
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ChemBK. (2S)-2-AMino-2-(3-hydroxyadaMantan-1-yl)acetic acid. Retrieved from [Link]
